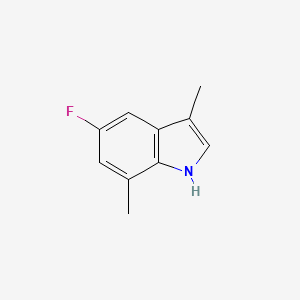

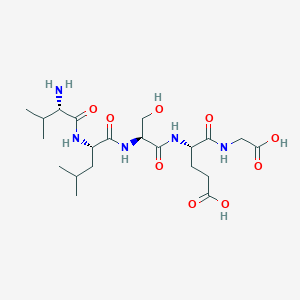

![molecular formula C15H23N3O3 B1449124 tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate CAS No. 1246526-89-5](/img/structure/B1449124.png)

tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate

Overview

Description

“tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate” is a chemical compound with the CAS Number: 186650-24-8 . It has a molecular weight of 320.39 . The IUPAC name for this compound is tert-butyl 4- {4- [ (Z)-amino (hydroxyimino)methyl]phenyl}-1-piperazinecarboxylate .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N4O3/c1-16 (2,3)23-15 (21)20-10-8-19 (9-11-20)13-6-4-12 (5-7-13)14 (17)18-22/h4-7,14H,8-11,17H2,1-3H3 . This code provides a detailed description of the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving “tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate” are not available in the search results, similar compounds have been studied. For example, tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .Physical And Chemical Properties Analysis

The compound has a melting point of 206-207 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Cephalosporins : tert-Butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate has been used in the synthesis of 3-trifluoromethylcephalosporins, demonstrating its utility in creating β-hydroxy-γ-halo-α-aminoester compounds, which are significant in cephalosporin synthesis (Watanabe et al., 1980).

Dihydroxylations of Allylic Amines : The compound has been instrumental in dihydroxylations of acyclic allylic amines, leading to the synthesis of complex amino acid derivatives, which are crucial for various chemical syntheses (Csatayová et al., 2011).

Interaction Studies

- Interactions with Pyrimidine Derivatives : Studies have explored its reaction with 4,6-dichloropyrimidine-5-carbaldehyde, leading to derivatives of N-(5-formylpyrimidin-4-yl)glycinate. These interactions open avenues for synthesizing potential biologically active compounds (Zinchenko et al., 2018).

Polymer Chemistry

- Development of Polyimides : The compound has been used in creating novel polyimides with low dielectric constants and high organosolubility. This research contributes significantly to the development of advanced materials in electronics and other fields (Chern et al., 2008), (Chern et al., 2009).

Novel Synthesis Processes

Synthesis of Jak3 Inhibitor Intermediates : It has been utilized in the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the creation of the novel protein tyrosine kinase Jak3 inhibitor, showcasing its role in pharmaceutical synthesis (Chen Xin-zhi, 2011).

Asymmetric Synthesis of Amino Acids : The compound plays a role in asymmetric synthesis, as seen in the creation of 3,6-dideoxy-3-amino-L-talose, demonstrating its importance in stereoselective synthesis methodologies (Davies et al., 1997).

Analytical Chemistry

- Formation of Blue Adducts for Analytical Applications : In analytical chemistry, its derivatives have been used to form blue adducts with 4-tert-butyl-1,2-benzoquinone, a method that can be applied in sensitive detection and spectrophotometric determination of quinones (Valgimigli et al., 2000).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl-methylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-13(19)10-18(4)9-11-5-7-12(8-6-11)14(16)17-20/h5-8,20H,9-10H2,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYCLXQLGNZYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(C)CC1=CC=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

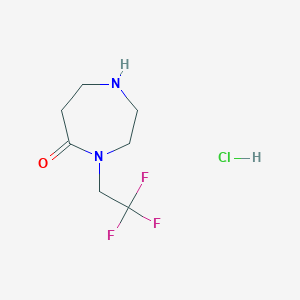

![(10-([1,1':3',1''-Terphenyl]-5'-yl)anthracen-9-yl)boronic acid](/img/structure/B1449051.png)

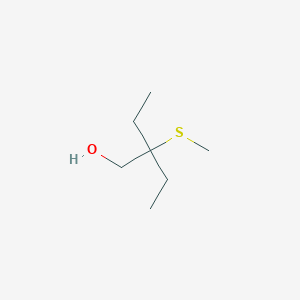

![(4aR,7aS)-1-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B1449052.png)

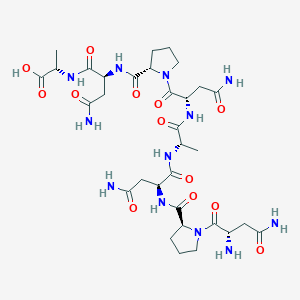

![Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate](/img/structure/B1449054.png)

![[6-(Difluoromethoxy)pyridin-2-yl]methanamine](/img/structure/B1449057.png)

![2-Bromo-6-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B1449063.png)